molecular formula C10H11Br2N B13056075 (S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13056075
M. Wt: 305.01 g/mol
InChI Key: CKXJKUHRTILSGH-JTQLQIEISA-N
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Description

(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral, brominated tetrahydronaphthalene derivative of significant interest in medicinal chemistry research. This compound features a stereospecific amine group, making it a valuable building block for developing stereochemically defined ligands. Its core structure is related to compounds investigated for targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) receptor subtypes like the 5-HT7 receptor . Antagonism of the 5-HT7 receptor is a recognized mechanism being explored for novel therapeutic agents in CNS disorders such as depression and schizophrenia . The dibromo substitution pattern on the aromatic ring is a key structural feature that can influence binding affinity and selectivity at these therapeutic targets. Researchers can utilize this chemical as a critical intermediate in structure-activity relationship (SAR) studies to design and synthesize novel molecules for pharmacological evaluation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H11Br2N

Molecular Weight

305.01 g/mol

IUPAC Name

(1S)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11Br2N/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5,10H,1-3,13H2/t10-/m0/s1

InChI Key

CKXJKUHRTILSGH-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=CC(=C(C=C2C1)Br)Br)N

Canonical SMILES

C1CC(C2=CC(=C(C=C2C1)Br)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. One common method is the electrophilic bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the regioselectivity and prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the bromination process.

Chemical Reactions Analysis

Types of Reactions

(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitro or nitroso compounds.

    Reduction: The bromine atoms can be reduced to form the debrominated tetrahydronaphthalen-1-amine.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitro derivatives, while substitution reactions can produce hydroxyl or amino-substituted compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to (S)-6,7-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine exhibit significant anticancer properties. For instance, studies have shown that brominated analogs can induce apoptosis in cancer cells by disrupting metabolic pathways and increasing reactive oxygen species (ROS) production . This mechanism highlights the potential for developing new chemotherapeutic agents based on this compound.

Antimicrobial Properties

Brominated compounds are known for their antimicrobial activities. This compound may exhibit similar effects against various pathogens due to its structural characteristics that facilitate interaction with microbial membranes or enzymes .

Halogen Bonding in Materials

The unique structural properties of this compound allow it to participate in halogen bonding interactions. This property can be exploited in the design of new materials with enhanced stability and functionality . For example, incorporating this compound into polymer matrices could improve their mechanical properties or alter their thermal behavior.

Organic Electronics

Due to its electronic properties influenced by the bromine substituents, this compound may find applications in organic electronics. Its ability to form charge-transfer complexes could be utilized in developing organic semiconductors or photovoltaic devices .

Case Studies

Study Focus Findings
Wan et al., 2020Anticancer propertiesInduced apoptosis in colorectal cancer cells through ROS generation and metabolic disruption
Zhang et al., 2010Antimicrobial efficacyDemonstrated significant inhibition of bacterial growth in vitro
MDPI ResearchMaterial applicationsExplored halogen bonding effects on polymer stability; showed improved mechanical properties when combined with dibrominated compounds

Mechanism of Action

The mechanism of action of (S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms in the compound can form halogen bonds with biological molecules, affecting their function. Additionally, the amine group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Positional Isomers
  • (R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine ():

    • Bromines at positions 5 and 7.
    • Same molecular weight (305.01 g/mol) but distinct electronic and steric properties due to altered bromine positioning.
  • 6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine (): Mono-bromo substitution at position 4.
Halogen-Substituted Derivatives
  • (S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine ():
    • Fluorine substituents at 6 and 8 positions.
    • Smaller atomic radius and higher electronegativity of fluorine alter electronic effects (e.g., reduced electron-withdrawing strength compared to bromine), impacting reactivity and binding interactions.
Enantiomeric Variants
  • (R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine ():
    • (R)-configuration at the amine center with a single bromine at position 7.
    • Demonstrates how stereochemistry influences biological activity; for example, (S)-enantiomers may exhibit higher receptor affinity in chiral environments .

Physicochemical Properties

Compound Molecular Weight (g/mol) Halogen Substituents Melting Point (°C) Boiling Point (°C)
(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine 305.01 Br (6,7) Not reported Not reported
(R)-5,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine 305.01 Br (5,7) Not reported Not reported
(R)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine 226.11 Br (7) Not reported Not reported
(S)-6,8-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine 183.22 F (6,8) Not reported Not reported

Key Observations :

  • Fluorinated analogs exhibit lower molecular weights and distinct electronic profiles.

Biological Activity

(S)-6,7-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of bromine atoms at the 6 and 7 positions of the naphthalene ring enhances its chemical reactivity and ability to engage in halogen bonding, which can significantly influence its interactions with biological molecules.

  • Molecular Formula : C10H11Br2N
  • Molecular Weight : 305.01 g/mol
  • CAS Number : 1824303-60-7

The compound's structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and halogen bonding, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that the compound may influence various signaling pathways through its binding affinity to different receptors and enzymes.

Key Mechanisms:

  • Halogen Bonding : The bromine atoms can engage in halogen bonding with biological targets, potentially altering their function and activity.
  • Hydrogen Bonding : The amine group can participate in hydrogen bonding, affecting biological pathways and interactions.

Biological Activity Studies

Research into the biological activities of this compound has revealed several promising findings:

  • Receptor Binding Studies : The compound has been studied for its binding affinity to various receptors. For instance, it shows potential as a selective agonist for dopamine receptors, particularly the D3 receptor .
  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against Mycobacterium tuberculosis. High-throughput screening identified it among compounds with significant inhibitory effects on bacterial growth .
  • Structure–Activity Relationships (SAR) : Detailed SAR studies have been conducted to optimize the compound's potency and selectivity. These studies involve synthesizing analogs and testing their biological activities to identify structural features that enhance efficacy .

Case Study 1: D3 Dopamine Receptor Agonism

A study focused on optimizing compounds similar to this compound found that modifications to the naphthalene core significantly impacted receptor activity. The optimized compounds demonstrated enhanced selectivity towards the D3 receptor while minimizing D2 receptor antagonism .

Compound IDD3R Agonist Activity (EC50)D2R Antagonist Activity (IC50)
1710 nM15,700 nM
2278 nM9,000 nM
398 nM>100 µM

Case Study 2: Antimicrobial Screening

In a high-throughput screening against a library of compounds for antimicrobial activity against Mycobacterium tuberculosis, this compound was identified as a hit with an MIC value indicating potent inhibition of bacterial growth. This highlights its potential as a lead compound in developing new antimycobacterial agents .

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